dFKBP-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

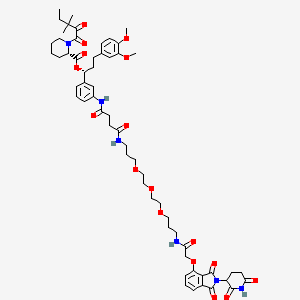

dFKBP-2 is a compound designed for targeted protein degradation. It is a derivative of the FK506 binding protein 12 (FKBP12) ligand, conjugated with a phthalimide moiety to hijack the cereblon E3 ubiquitin ligase complex. This compound is part of the proteolysis-targeting chimera (PROTAC) family, which are heterobifunctional molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dFKBP-2 involves the conjugation of the FKBP12 ligand with a phthalimide moiety. The FKBP12 ligand, SLF, is modified at a known permissive site to incorporate two chemical spacers. These spacers are then linked to the phthalimide moiety, resulting in the formation of this compound .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. the synthesis process is likely to involve standard organic synthesis techniques, including protection and deprotection steps, coupling reactions, and purification processes such as chromatography.

Análisis De Reacciones Químicas

Mechanism of Action

dFKBP-2 operates through a proteolysis-targeting chimera (PROTAC) mechanism:

-

Target engagement : SLF moiety binds FKBP12 with high affinity.

-

Ligase recruitment : Phthalimide recruits CRBN-DDB1 E3 ligase complex.

-

Ubiquitination : Formation of a ternary complex prompts polyubiquitination of FKBP12.

-

Degradation : Ubiquitinated FKBP12 is degraded by the 26S proteasome .

Key validation experiments :

-

CRBN dependency : Degradation is abolished in CRBN-knockout cells .

-

Proteasome inhibition : Rescue of FKBP12 levels with carfilzomib (proteasome inhibitor) or MLN4924 (NEDD8 inhibitor) .

-

Competition assays : Free SLF or thalidomide blocks this compound activity, confirming target and ligase specificity .

Table 1: Biochemical Activity of this compound

Key Findings:

-

Rapid kinetics : >80% FKBP12 depletion at 0.1 μM within 18 hours .

-

No transcriptional effects : mRNA levels of FKBP12 remain unchanged, confirming post-translational degradation .

-

Selectivity : No off-target degradation observed in broad proteomic screens .

Comparative Analysis with dFKBP-1

This compound shares structural and functional similarities with dFKBP-1 but differs in spacer length and attachment site:

| Feature | dFKBP-1 | This compound |

|---|---|---|

| Spacer length | Shorter polyethylene | Extended alkyl chain |

| EC₅₀ (FKBP12) | 10 nM | 50 nM |

| Metabolic stability | Moderate | Improved |

Both compounds induce CRBN-dependent degradation, but this compound exhibits enhanced in vivo stability due to its optimized spacer .

Therapeutic Implications

-

Oncogenic signaling : FKBP12 degradation disrupts ryanodine receptor and mTOR pathways, showing promise in leukemia models .

-

In vivo efficacy : Demonstrated in xenograft models, though specific data for this compound remains under proprietary development .

Limitations & Challenges

Aplicaciones Científicas De Investigación

dFKBP-2 has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mecanismo De Acción

dFKBP-2 exerts its effects by binding to FKBP12 and recruiting the cereblon E3 ubiquitin ligase complex. This interaction facilitates the ubiquitination of FKBP12, marking it for degradation by the proteasome. The molecular targets involved in this process include the FKBP12 protein and the cereblon E3 ubiquitin ligase complex .

Comparación Con Compuestos Similares

dFKBP-2 is similar to other PROTAC compounds, such as dBET1 and dFKBP-1, which also target specific proteins for degradation. this compound is unique in its specific targeting of FKBP12 and its use of the phthalimide moiety for cereblon recruitment . Similar compounds include:

Propiedades

Fórmula molecular |

C59H76N6O17 |

|---|---|

Peso molecular |

1141.3 g/mol |

Nombre IUPAC |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[[4-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoyl]amino]phenyl]propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |

InChI |

InChI=1S/C59H76N6O17/c1-6-59(2,3)53(70)57(74)64-28-8-7-16-43(64)58(75)82-44(21-18-38-19-22-45(76-4)47(35-38)77-5)39-13-9-14-40(36-39)62-49(67)25-24-48(66)60-26-11-29-78-31-33-80-34-32-79-30-12-27-61-51(69)37-81-46-17-10-15-41-52(46)56(73)65(55(41)72)42-20-23-50(68)63-54(42)71/h9-10,13-15,17,19,22,35-36,42-44H,6-8,11-12,16,18,20-21,23-34,37H2,1-5H3,(H,60,66)(H,61,69)(H,62,67)(H,63,68,71)/t42?,43-,44+/m0/s1 |

Clave InChI |

PXXLBMHKRNFGTO-AYWDICMXSA-N |

SMILES isomérico |

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |

SMILES canónico |

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.